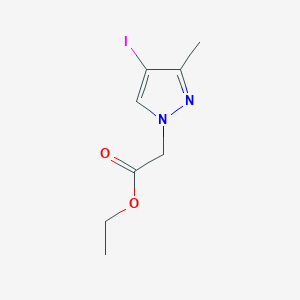

Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate

Description

BenchChem offers high-quality Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-iodo-3-methylpyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-3-13-8(12)5-11-4-7(9)6(2)10-11/h4H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJKIOKVGRWDKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C(=N1)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801201314 | |

| Record name | 1H-Pyrazole-1-acetic acid, 4-iodo-3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354704-28-1 | |

| Record name | 1H-Pyrazole-1-acetic acid, 4-iodo-3-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-1-acetic acid, 4-iodo-3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Optimized Synthesis of Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Strategic Overview & Retrosynthetic Analysis

The synthesis of Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate presents a classic problem in heterocyclic chemistry: controlling regioselectivity on an ambident nucleophile while installing a heavy halogen atom for subsequent cross-coupling (e.g., Suzuki-Miyaura or Sonogashira).

This molecule serves as a critical intermediate in the development of kinase inhibitors and androgen receptor antagonists. The 4-iodo position provides a "chemical handle" for diversifying the core scaffold, while the ethyl acetate tail allows for cyclization into fused systems or hydrolysis to carboxylic acids for amide coupling.

The Regioselectivity Challenge

The core starting material, 3-methyl-1H-pyrazole , exists in a tautomeric equilibrium between the 3-methyl and 5-methyl forms. Upon N-alkylation, two regioisomers are possible:

-

1,3-Isomer (Target): The alkyl group attaches to the nitrogen distal to the methyl group.

-

1,5-Isomer (Impurity): The alkyl group attaches to the nitrogen proximal to the methyl group (sterically hindered).

While steric factors generally favor the 1,3-isomer (often in ratios of 3:1 to 9:1), the separation of these isomers is the rate-limiting step in process scaling.

Retrosynthetic Pathway

We employ a sequential functionalization strategy (Iodination

Figure 1: Retrosynthetic analysis prioritizing the isolation of the stable 4-iodo intermediate.

Step-by-Step Experimental Protocols

Step 1: C4-Iodination of 3-Methyl-1H-pyrazole

This step utilizes an electrophilic aromatic substitution. The C4 position of the pyrazole ring is significantly more electron-rich than C3 or C5, allowing for high regiocontrol. We utilize N-Iodosuccinimide (NIS) for its operational simplicity and high atom economy in polar aprotic solvents.

Reaction Scheme:

Protocol:

-

Setup: Charge a round-bottom flask with 3-methyl-1H-pyrazole (10.0 g, 122 mmol) and Acetonitrile (MeCN, 100 mL).

-

Addition: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS) (28.8 g, 128 mmol, 1.05 eq) portion-wise over 20 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (

) should disappear, yielding a higher running spot ( -

Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc (200 mL) and wash with saturated aqueous

(to remove oxidative byproducts) followed by brine. -

Purification: Dry over

, filter, and concentrate. The crude solid is typically recrystallized from Ethanol/Water or Toluene to yield off-white crystals.-

Yield Target: 85–92%

-

Purity Check: Melting point 64–66°C.

-

Step 2: Regioselective N-Alkylation

This is the critical discrimination step. Using Cesium Carbonate (

Reaction Scheme:

Protocol:

-

Setup: Dissolve 4-iodo-3-methyl-1H-pyrazole (5.0 g, 24 mmol) in anhydrous DMF (50 mL).

-

Base Activation: Add

(9.4 g, 29 mmol, 1.2 eq) and stir at RT for 30 minutes. (Note: -

Alkylation: Add Ethyl bromoacetate (2.9 mL, 26 mmol, 1.1 eq) dropwise.

-

Reaction: Stir at RT for 12 hours.

-

Workup: Pour the mixture into ice water (200 mL). Extract with EtOAc (

mL). Wash combined organics with water ( -

Purification (Crucial):

-

The crude residue contains a mixture of the 1,3-isomer (Major) and 1,5-isomer (Minor).

-

Column Chromatography: Silica gel (Gradient: 0

30% EtOAc in Hexanes). -

Elution Order: The 1,5-isomer (more polar due to exposed N-lone pair accessibility or dipole moment) typically elutes after or very close to the 1,3-isomer depending on the exact solvent system. Careful TLC analysis is required.

-

Yield Target: 65–75% (isolated 1,3-isomer).

-

Experimental Workflow & Logic

The following diagram illustrates the operational logic, highlighting the critical decision points for purification.

Figure 2: Operational workflow emphasizing the purification bottleneck at the isomer separation stage.

Characterization & Data Analysis

NMR Interpretation

Distinguishing the 1,3-isomer from the 1,5-isomer is the primary analytical challenge. The most reliable method is NOE (Nuclear Overhauser Effect) spectroscopy.

| Feature | Target (1,3-Isomer) | Impurity (1,5-Isomer) |

| Structure | Methyl distal to | Methyl proximal to |

| Singlet, | Singlet, | |

| NOE Signal | Strong NOE between | Strong NOE between |

Expected

- 7.65 (s, 1H, Py-H5)

-

4.85 (s, 2H,

-

4.25 (q,

- 2.28 (s, 3H, Py-Me)

-

1.29 (t,

Mass Spectrometry

-

Formula:

-

Exact Mass: 293.99

-

Observed (ESI+):

Troubleshooting & Optimization

Issue: Low Regioselectivity (High 1,5-isomer content)

-

Cause: High temperatures or small counter-cations (Li+, Na+) promoting tight ion-pairing that favors attack at the more nucleophilic (but hindered) nitrogen.

-

Solution: Switch to Cesium Carbonate or use phase transfer catalysis (Toluene/50% NaOH/TBAB). The bulky cation/PTC encourages the reaction to be governed by steric hindrance, favoring the desired 1,3-isomer.

Issue: Incomplete Iodination

-

Cause: Moisture in the solvent or aged NIS reagent.

-

Solution: Use freshly recrystallized NIS. Alternatively, the

(water, RT) method is a robust "green" alternative if NIS fails, though it requires careful pH control.

References

- Vedejs, E., et al. "Method for the Regioselective Synthesis of 4-Iodopyrazoles." Journal of Organic Chemistry.

-

BenchChem. "Application Notes: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development." BenchChem Technical Library. Link

-

Świątek, K., et al. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides."[1] RSC Advances, 2025. Link

-

Phansavath, P., et al. "Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles."[2][3] Synlett, 2020.[2] Link

-

National Institutes of Health (NIH). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." PMC, 2019. Link

Sources

- 1. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 2. Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones [organic-chemistry.org]

- 3. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

Physical and Chemical Properties of Substituted Iodo-Pyrazoles: A Technical Guide

This technical guide provides a comprehensive analysis of substituted iodo-pyrazoles, designed for researchers in medicinal chemistry and organic synthesis.

Introduction: The Strategic Value of the Iodo-Pyrazole Scaffold

In modern drug discovery, the pyrazole ring acts as a privileged scaffold, often serving as a bioisostere for phenyl or heteroaryl rings to optimize lipophilicity and metabolic stability.[1][2] The introduction of an iodine substituent transforms this stable heterocycle into a highly versatile functional handle.

Substituted iodo-pyrazoles are not merely intermediates; they are "chemical chameleons" that offer two distinct strategic advantages:

-

Synthetic Utility: The C–I bond is the most reactive among halo-pyrazoles for palladium-catalyzed cross-coupling, enabling rapid library generation.

-

Molecular Recognition: The iodine atom acts as a potent halogen bond donor (Lewis acid), capable of forming specific, directional interactions with carbonyl oxygens or backbone nitrogens in protein active sites—a feature increasingly exploited in rational drug design.

Physical Properties

The physicochemical profile of iodo-pyrazoles is dominated by the polarizability of the iodine atom and the amphoteric nature of the pyrazole ring.

Physicochemical Metrics

The following table summarizes the core physical data for the parent compound, 4-iodo-1H-pyrazole , which serves as the baseline for substituted derivatives.

| Property | Value / Range | Notes |

| Molecular Weight | 193.97 g/mol | High atom economy relative to reactivity.[3] |

| Melting Point | 108 – 110 °C | Solid at room temperature; stable crystalline form. |

| Lipophilicity (LogP) | ~1.7 | Significantly more lipophilic than pyrazole (LogP ~0.2), enhancing membrane permeability. |

| Solubility (LogS) | -1.60 (mol/L) | Moderately soluble in water; highly soluble in DCM, DMSO, MeOH. |

| pKa (Conjugate Acid) | ~1.5 – 2.0 (Est.) | Iodine (-I effect) lowers basicity relative to pyrazole (pKa 2.5). |

| pKa (NH Acidity) | ~13.5 (Aq.) / 27.0 (MeCN) | Iodine increases NH acidity, facilitating deprotonation for N-alkylation. |

Structural & Electronic Characteristics

-

Bond Lengths: The C–I bond length is approximately 2.08 Å , significantly longer than C–Br or C–Cl, contributing to its lability in oxidative addition steps.

-

Crystallographic Packing: Unlike 4-chloro- and 4-bromo-pyrazoles which form trimeric hydrogen-bonded clusters, 4-iodo-pyrazole crystallizes in catemeric (chain-like) networks .[4][5] This is driven by the interplay between hydrogen bonding (NH···N) and weak halogen bonding interactions.[6]

-

The Sigma-Hole: The iodine atom exhibits a pronounced region of positive electrostatic potential (the

-hole) on the extension of the C–I bond axis. This feature allows the iodine to act as a Lewis acid in Halogen Bonding (XB) interactions (See Section 4).

Chemical Reactivity & Synthesis

The reactivity of iodo-pyrazoles is defined by the position of the iodine (C3, C4, or C5) and the protecting group on the nitrogen.

Synthetic Workflows: Accessing the Scaffold

Direct iodination is the most common route to 4-iodo-pyrazoles, while C5-iodo derivatives typically require lithiation strategies.

Method A: Electrophilic Iodination (C4-Selective)

-

Reagents:

/ Ceric Ammonium Nitrate (CAN) or NIS / TFA. -

Mechanism: Electrophilic Aromatic Substitution (EAS). The electron-rich pyrazole ring directs the electrophile (

) to the C4 position. -

Scope: Works well for electron-rich and neutral pyrazoles.

Method B: Lithiation / Trapping (C5-Selective)

-

Reagents:

-BuLi / THF / -

Mechanism: Directed ortho-metallation (DoM) or deprotonation of the most acidic C5-proton (if N1 is blocked).

-

Scope: Essential for synthesizing 5-iodo-pyrazoles, which are otherwise difficult to access.

Cross-Coupling Capabilities

The C–I bond in pyrazoles is highly activated for transition-metal catalysis.

-

Suzuki-Miyaura: Standard coupling with boronic acids. 4-iodo-pyrazoles couple under milder conditions than their bromo-counterparts.

-

Sonogashira: Facile coupling with terminal alkynes.

-

Buchwald-Hartwig: C–N bond formation to create amino-pyrazoles.

Experimental Protocol: Suzuki Coupling of 4-Iodo-1H-Pyrazole

This protocol is a self-validating system for synthesizing 4-aryl-pyrazoles.

-

Reagents: 4-Iodo-1H-pyrazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

(5 mol%), -

Solvent: Dioxane : Water (4:1 v/v). Degassing is critical to prevent homocoupling.

-

Procedure:

-

Charge a reaction vial with solid reagents.

-

Add degassed solvent mixture under Argon flow.

-

Seal and heat to 80–90 °C for 4–6 hours.

-

Validation: Monitor by TLC (EtOAc/Hexane). The starting iodide (

) should disappear, replaced by a fluorescent product spot.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. Purify via flash chromatography.

Visualization of Reaction Pathways

The following diagram illustrates the divergence in synthetic pathways based on the reagents used (Electrophilic vs. Lithiation) and the subsequent utility of the C-I bond.

Caption: Divergent synthetic pathways for regioselective iodination and downstream applications.

The "Iodine Effect" in Drug Design

Halogen Bonding (XB)

In medicinal chemistry, the iodine atom is not merely a steric placeholder. It engages in Halogen Bonding , a non-covalent interaction where the iodine acts as an electrophile (donor) and a protein residue (backbone carbonyl O, His-imidazole N) acts as a nucleophile (acceptor).

-

Mechanism: The electron density on the iodine is anisotropic. While the equatorial belt is electron-rich (repulsive), the axial tip (opposite the C-I bond) is electron-deficient (positive

-hole). -

Strength: C–I···O interactions can approach the strength of weak hydrogen bonds (1–5 kcal/mol).

-

Directionality: Highly linear (

), allowing for precise geometric constraints in ligand binding.

Metabolic Stability

Substituting a phenyl ring with an iodo-pyrazole can block metabolic "soft spots." The C–I bond is generally robust against Phase I oxidative metabolism (CYP450), unlike C–H bonds which are prone to hydroxylation.

References

-

BenchChem. A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. 7

-

RSC Advances. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. 8

-

National Institutes of Health (NIH) - PubChem. 4-Iodopyrazole Compound Summary. 9

-

MDPI - Crystals. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. 4

-

BenchChem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. 10

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 9. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Structural and Functional Dynamics of 4-Iodopyrazole Derivatives: A Comprehensive Guide to Crystallography and Drug Discovery

Executive Summary

4-Iodopyrazole and its derivatives represent a critical class of heterocyclic building blocks at the intersection of synthetic chemistry, materials science, and structural biology. The introduction of an iodine atom at the C4 position of the pyrazole ring fundamentally alters the molecule's electronic landscape, introducing a highly polarizable electron cloud and a distinct

Crystallographic Architecture and Solid-State Behavior

The solid-state architecture of pyrazole derivatives is largely dictated by intermolecular hydrogen bonding and steric constraints. However, the introduction of heavy halogens disrupts traditional packing motifs.

Unlike the isostructural 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole analogs—which assemble into trimeric hydrogen-bonding clusters—the crystal structure of 4-iodo-1H-pyrazole forms non-isostructural, infinite one-dimensional chains known as catemers [1].

Causality of Catemer Formation: The larger atomic radius and enhanced polarizability of the iodine atom create significant steric bulk. To minimize steric clash while simultaneously satisfying the thermodynamic requirement for N-H···N hydrogen bonding, the molecules are forced out of the trimeric symmetry and into a linear catemer arrangement. The N(H)···N distance in this hydrogen bond is precisely 2.87(3) Å[1].

Furthermore, in complex supramolecular systems such as trinuclear copper(II) 4-iodopyrazolate complexes, the iodine atom actively participates in halogen bonding. The iodine atoms form extended two-dimensional networks by bonding with terminal chlorido ligands of surrounding complexes, exhibiting mean I···Cl contact lengths of 3.48(1) Å[2].

Quantitative Crystallographic Parameters

The following table summarizes the comparative crystallographic data across the 4-halopyrazole series to highlight the structural divergence caused by the iodine substituent.

| Derivative | Solid-State Motif | Primary Intermolecular Bond | Bond Distance (Å) | Key Application |

| 4-Chloro-1H-pyrazole | Trimeric clusters | N-H···N | ~2.85 | Baseline structural studies |

| 4-Bromo-1H-pyrazole | Trimeric clusters | N-H···N | ~2.86 | SAD Phasing (0.92 Å) |

| 4-Iodo-1H-pyrazole | 1D Catemers | N-H···N | 2.87(3) | SAD Phasing (1.54 Å) / XCFS |

| Cu(II) 4-I-pyrazolate | 2D Extended Sheets | I···Cl (Halogen Bond) | 3.48(1) | Supramolecular frameworks |

The Physics of Halogen Bonding and the -Hole

The utility of 4-iodopyrazole in drug discovery is driven by the

Because of this anisotropic electron distribution, the iodine atom acts as a potent Lewis acid. It readily forms highly directional halogen bonds with Lewis bases, such as the oxygen atoms of protein backbone carbonyls or the nitrogen atoms of amino acid side chains[3]. This unique electrostatic interaction allows 4-iodopyrazole to bind promiscuously yet specifically to "hot spots" on target proteins, making it an exceptional probe for fragment-based drug discovery[4].

Logical relationship between the electronic properties of 4-iodopyrazole and its crystallographic uses.

Applications in Macromolecular Crystallography

The promiscuous binding nature of 4-iodopyrazole has led to the development of halogen-enriched fragment libraries (e.g., the "Halo Library") for X-ray crystallographic fragment screening (XCFS)[5].

Beyond identifying binding pockets, 4-iodopyrazole is a "magic bullet" for Single-Wavelength Anomalous Dispersion (SAD) phasing [4]. Solving novel 3D protein structures requires experimental phase determination. Because iodine has a large electron cloud, it scatters X-rays with a strong anomalous signal. By tuning the X-ray wavelength to ~1.54 Å (which aligns with the peak anomalous scattering factor

Experimental workflow for Single-Wavelength Anomalous Dispersion (SAD) phasing using 4-iodopyrazole.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol A: Synthesis of 4-Iodopyrazole via Oxidative Iodination

Direct iodination of pyrazole requires the generation of an active electrophile.

-

Reagent Preparation: Dissolve pyrazole and molecular iodine (

) in a 2:1 molar ratio in water or acetic acid. -

Oxidation (The Causal Step): Add an oxidizing agent such as iodic acid (

) or hydrogen peroxide (-

Causality: Molecular iodine alone is inefficient because half of the iodine is lost as inactive iodide (

). The oxidant converts the

-

-

Reaction Progression: Stir the mixture at room temperature (or 80 °C if using acetic acid) for 1–2 hours[1][6].

-

Validation Checkpoint: The reaction is self-validating visually; the deep purple/brown color of molecular iodine will dissipate as it is consumed and converted into the white/pale-yellow 4-iodopyrazole precipitate.

-

Quenching and Purification: Quench with a mild reducing agent (e.g., sodium thiosulfate) to neutralize any trace unreacted iodine, followed by filtration and recrystallization.

Protocol B: X-Ray Crystallographic Fragment Soaking and SAD Phasing

This protocol utilizes 4-iodopyrazole to solve the phase problem in novel protein crystals[4].

-

Crystal Preparation: Grow native protein crystals (e.g., HIV-1 RT or proteinase K) using standard vapor diffusion techniques.

-

Fragment Soaking: Prepare a highly concentrated soaking solution (100–500 mM) of 4-iodopyrazole in a cryoprotectant mixture (e.g., DMSO/water). Transfer the crystal into this drop for exactly 10 minutes.

-

Causality: The extremely high concentration thermodynamically forces the fragment into low-affinity "hot spots." The short 10-minute duration is critical; it is long enough for the small fragment to diffuse through the solvent channels, but short enough to prevent the high DMSO concentration from dissolving the delicate crystal lattice[4].

-

-

Diffraction and Wavelength Selection: Flash-freeze the crystal in liquid nitrogen. Collect X-ray diffraction data at a wavelength of 1.54 Å .

-

Causality: 1.54 Å corresponds to the optimal excitation energy to maximize the anomalous scattering factor (

) of the iodine atom, generating the measurable differences in Friedel pairs required for phasing[4].

-

-

Validation Checkpoint: Generate an anomalous difference Fourier map. The protocol is validated if distinct, high-sigma peaks (>5

) appear in the map, confirming the ordered binding of the iodine atoms at the protein hot spots.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Halogen-bonded network of trinuclear copper(II) 4-iodopyrazolate complexes formed by mutual breakdown of chloroform and nanojars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Rapid experimental SAD phasing and hot-spot identification with halogenated fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Methodologies in the Synthesis of N-Substituted Pyrazoles: A Technical Guide

Executive Summary

The N-substituted pyrazole scaffold is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore in blockbuster therapeutics ranging from COX-2 inhibitors (Celecoxib) to anticoagulants (Apixaban). Modulating the N-substituent is critical for optimizing target binding affinity, lipophilicity, and pharmacokinetic profiles. This whitepaper provides an in-depth analysis of the synthetic evolution of N-substituted pyrazoles, transitioning from the regiochemical challenges of classical condensation methods to state-of-the-art, late-stage C–N cross-coupling and transition-metal-free arylation strategies.

Mechanistic Foundations & The Regioselectivity Conundrum

The Classical Knorr Pyrazole Synthesis

Historically, the most direct route to pyrazoles has been the Knorr synthesis—the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. While highly accessible, this method is fundamentally plagued by poor regioselectivity when unsymmetrical diketones are utilized[1].

The Causality of Regioisomer Formation: The formation of distinct regioisomers (e.g., 1,5-disubstituted vs. 1,3-disubstituted pyrazoles) is not random; it is governed by a delicate competition between steric and electronic factors[1]:

-

Steric Hindrance: Bulky substituents on one end of the 1,3-dicarbonyl compound physically block the initial nucleophilic attack of the hydrazine, directing the reaction toward the less hindered carbonyl group[1].

-

Electronic Effects: The inherent electrophilicity of the two carbonyl carbons dictates the reaction rate. Electron-withdrawing groups increase the localized partial positive charge on the adjacent carbonyl carbon, making it the kinetically favored site for the initial hydrazine attack[1].

Recent high-throughput transient flow experiments have revealed that the kinetics of the Knorr synthesis are far more complex than the traditionally assumed first-order rate equations. Under neutral conditions, the reaction exhibits non-first-order kinetics and relies on autocatalytic reaction pathways involving previously uncharacterized intermediates[2][3].

Knorr Pyrazole Synthesis: Mechanistic divergence leading to regioisomer formation.

Modern Late-Stage N-Arylation Strategies

To circumvent the regiochemical mixtures produced by the Knorr synthesis, modern drug development relies on a "deconstructive" approach: synthesizing the highly pure, unsubstituted 1H-pyrazole core first, followed by late-stage, site-specific N-arylation.

Transition-Metal Catalyzed Cross-Coupling

Forging the C–N bond between a pyrazole nitrogen and an aryl halide traditionally requires overcoming a high activation energy barrier.

-

Ullmann-Type Condensation: Utilizing Copper(I) salts (e.g., Cu₂O) combined with diamine ligands allows this reaction to proceed under substantially milder conditions than classical Ullmann reactions[4]. The ligand stabilizes the Cu(I) oxidation state and prevents the formation of unreactive polymeric copper aggregates.

-

Buchwald-Hartwig Amination: Employs Palladium catalysts (e.g., Pd₂(dba)₃) with bulky phosphine ligands (like XPhos). This system is highly effective for sterically hindered substrates and offers superior functional group tolerance, albeit at a higher catalyst cost[4].

Transition-Metal-Free & Green Chemistry Advances

Heavy metal contamination is a severe regulatory hurdle in Active Pharmaceutical Ingredient (API) manufacturing. Recent breakthroughs have enabled metal-free N-arylation:

-

Diaryliodonium Salts: These hypervalent iodine compounds act as highly electrophilic "soft" aryl cation equivalents. They enable rapid, metal-free N-arylation of pyrazoles at room temperature using mild bases (e.g., aqueous ammonia), completely bypassing the need for transition metals[5].

-

Aqueous Iron Catalysis: Pushing the boundaries of Green Chemistry, novel protocols utilize benign FeCl₃ in aqueous media to catalyze the coupling of pyrazoles with aryl iodides, eliminating the need for toxic organic solvents like toluene[6].

Quantitative Comparison of N-Arylation Methodologies

| Methodology | Catalyst / Reagent | Typical Conditions | Regioselectivity | Key Advantages |

| Classical Knorr | Acid/Base (Optional) | Ethanol, Reflux | Poor to Moderate | Highly accessible starting materials; rapid core assembly. |

| Ullmann Coupling | Cu₂O / CuI + Ligand | Toluene/DMF, 90-110°C | High (Late-stage) | Cost-effective; highly robust C–N bond formation[4]. |

| Buchwald-Hartwig | Pd₂(dba)₃ + XPhos | Toluene, 80-110°C | High (Late-stage) | Broad functional group tolerance; effective for hindered aryls[4]. |

| Diaryliodonium | Metal-Free (Iodonium salt) | Aqueous/Organic, RT | High (Late-stage) | Zero heavy metal contamination; extremely mild conditions[5]. |

| Aqueous Iron | FeCl₃·6H₂O | Water, 135°C | High (Late-stage) | Environmentally benign solvent; non-toxic earth-abundant metal[6]. |

Self-Validating Experimental Protocols

The following protocols are designed with built-in mechanistic safeguards to ensure high yield and reproducibility.

Experimental workflow for the late-stage N-arylation of pyrazoles.

Protocol A: Copper-Catalyzed N-Arylation (Ullmann-Type) of 4-Iodopyrazole

Adapted for mild, ligand-free conditions using Copper(I) Oxide[4].

Mechanistic Rationale: 4-Iodopyrazole is utilized because the C4-iodine provides a highly reactive handle for subsequent cross-coupling, while the N-H bond serves as the nucleophile for the primary arylation[4].

-

Preparation: To an oven-dried Schlenk tube, add 4-iodo-1H-pyrazole (1.0 mmol), the desired aryl bromide (1.1 mmol), and K₂CO₃ (2.0 mmol)[4].

-

Causality: K₂CO₃ is chosen as a mild base to deprotonate the pyrazole N-H, increasing its nucleophilicity for the transmetalation step without causing side-reactions with the aryl halide.

-

-

Catalyst Addition: Add Cu₂O (catalytic amount) and Pd₂(dba)₃ (0.02 mmol, 2 mol%) alongside XPhos (0.04 mmol, 4 mol%) if utilizing a hybrid/Buchwald approach[4].

-

Atmospheric Control (Critical Step): Evacuate the Schlenk tube and backfill with Argon. Repeat this cycle three times[4].

-

Causality: Cu(I) and Pd(0) species are highly susceptible to oxidation by atmospheric oxygen. Failing to establish a strictly anaerobic environment will result in catalyst degradation and reaction stalling.

-

-

Reaction: Add anhydrous toluene (5 mL) via a gas-tight syringe. Seal the tube and heat in a preheated oil bath at 110 °C for 12-24 hours[4].

-

Workup: Cool to room temperature, quench with methanol (5 mL), and monitor via LC-MS[4]. Remove solvent under reduced pressure and purify via silica gel flash column chromatography.

Protocol B: Transition-Metal-Free N-Arylation using Diaryliodonium Salts

Designed for API synthesis requiring zero heavy-metal residue[5].

-

Preparation: In a round-bottom flask, dissolve the 1H-pyrazole derivative (1.0 mmol) in a suitable solvent (e.g., fluorobenzene or an aqueous ammonia mixture)[5].

-

Reagent Addition: Add the diaryliodonium triflate or tetrafluoroborate salt (1.2 mmol) and a mild base (e.g., aqueous ammonia 25 w/w% or N,N-diethylaniline)[5].

-

Causality: The hypervalent iodine center is highly electrophilic. The mild base facilitates the formation of the N-H-pyrazole-iodonium intermediate without prematurely degrading the sensitive iodonium reagent[5].

-

-

Reaction: Stir the mixture at room temperature for 20 minutes to 6 hours, depending on the steric bulk of the pyrazole[5].

-

Causality: Because the activation energy for the reductive elimination of the iodonium intermediate is exceptionally low, external heating is rarely required, preventing thermal decomposition of sensitive functional groups.

-

-

Workup: Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and purify via chromatography.

References

- Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.

- Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. Benchchem.

- Gaining Kinetic Insights into Knorr Pyrazole Synthesis via Transient Flow Experiments. iscre28.org.

- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.

- Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts. MDPI.

- Iron plus w

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iscre28.org [iscre28.org]

- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Iron plus water = stain? - GalChimia [galchimia.com]

Unlocking Molecular Complexity: The Reactivity of Carbon-Iodine Bonds in Heterocyclic Compounds

Executive Summary

Heterocycles form the structural backbone of over 70% of modern pharmaceuticals. Within the realm of late-stage functionalization and molecular assembly, the carbon-iodine (C-I) bond represents a privileged functional handle. As a Senior Application Scientist who has spent over a decade optimizing cross-coupling paradigms, I have designed this whitepaper to dissect the thermodynamic advantages, mechanistic pathways, and practical applications of C-I bond reactivity in heterocyclic systems. By understanding the causality behind these reactions, researchers can design highly efficient, self-validating protocols for drug discovery.

The Thermodynamic Advantage: Why the C-I Bond?

The reactivity of halogenated heterocycles is fundamentally governed by their Bond Dissociation Energy (BDE). The C-I bond (~238 kJ/mol) is significantly weaker than both the C-Br (~285 kJ/mol) and C-Cl (~339 kJ/mol) bonds.

The Causality of Selectivity: This massive energy differential explains the causality behind orthogonal cross-coupling. When a heterocyclic scaffold contains multiple halogens (e.g., a chlorofluoroiodobenzene derivative), the highly polarizable nature of the iodine atom facilitates a lower activation barrier. Consequently, the C-I bond serves as the primary and highly selective site for transition-metal-catalyzed cross-coupling reactions, leaving other carbon-halogen bonds intact for subsequent orthogonal modifications (1)[1].

Before we can leverage the C-I bond, it must be precisely installed. Heterocycles such as quinolines, pyridines, and indoles can be selectively iodinated (e.g., at the C3 position) using radical or electrophilic pathways, providing predictable building blocks for central nervous system (CNS) drug targets (2)[2]. Reagents like N-Iodosuccinimide (NIS) are critical here; their mild conditions prevent the degradation of sensitive heterocyclic cores during late-stage functionalization (3)[3].

Mechanistic Pathways in Transition-Metal Catalysis

In palladium-catalyzed cross-coupling, the reaction initiates with the oxidative addition of the Pd(0) catalyst into the C-I bond, forming a reactive arylpalladium(II) species (4)[4]. Because the C-I bond is highly labile, oxidative addition is rarely the rate-limiting step, allowing chemists to focus optimization efforts on the transmetalation or reductive elimination phases.

Caption: Catalytic cycle of Pd-mediated C-I bond activation in heterocycles.

Quantitative Reactivity Profiles

To guide experimental design, the following table summarizes the relationship between halogen substitution on a standard pyridine core and its corresponding reactivity profile in palladium-catalyzed couplings.

| Heterocyclic Core | Halogen | Bond Dissociation Energy (kJ/mol) | Typical Pd-Coupling Yield (%) | Primary Application |

| Pyridine | C-F | ~480 | < 5% | Metabolic Stability |

| Pyridine | C-Cl | ~339 | 40 - 60% | Orthogonal Coupling |

| Pyridine | C-Br | ~285 | 70 - 85% | General Synthesis |

| Pyridine | C-I | ~238 | 90 - 99% | Late-Stage Functionalization |

| Quinoline | C-I (C3) | ~235 | 85 - 95% | Drug Discovery |

Self-Validating Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

Trustworthiness in chemical synthesis requires protocols that validate themselves in real-time. The following workflow for the Suzuki-Miyaura cross-coupling of an iodo-heterocycle contains built-in feedback loops to ensure causality and success at every step.

Caption: Self-validating experimental workflow for heterocycle cross-coupling.

Step-by-Step Methodology:

-

Reagent Preparation & Degassing: Dissolve the iodo-heterocycle (1.0 equiv) and arylboronic acid (1.2 equiv) in a 4:1 Toluene/Water mixture. Sparge with Argon for 15 minutes.

-

Causality & Validation: Oxygen quenches active Pd(0) into inactive Pd(II) peroxo complexes. Validation is achieved when bubbling ceases and a positive Argon pressure is maintained, ensuring a strictly anaerobic environment.

-

-

Catalyst & Base Addition: Add K₂CO₃ (2.0 equiv) and Pd(PPh₃)₄ (1-5 mol%).

-

Causality & Validation: K₂CO₃ activates the boronic acid by forming a reactive boronate complex, accelerating transmetalation. The solution will transition to a characteristic pale yellow/green color, visually validating the dissolution and formation of the active Pd(0) species.

-

-

Thermal Activation: Heat the mixture to 80-100 °C with vigorous stirring.

-

Causality & Validation: The reflux condensation ring will stabilize at the lower third of the condenser, confirming uniform heat distribution and optimal kinetics.

-

-

In-Process Control (IPC): Sample the reaction at 2 hours and analyze via GC-MS.

-

Causality & Validation: This is the critical self-validating checkpoint. GC-MS must show the complete disappearance of the iodo-heterocycle molecular ion peak. If the starting material persists, the system dictates an immediate addition of 1 mol% catalyst to restore the catalytic cycle.

-

-

Aqueous Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine.

-

Causality & Validation: Clear phase separation without emulsion indicates complete salt dissolution and successful removal of the inorganic base.

-

Advanced Applications: Cascade Reactions and Late-Stage Functionalization

Beyond simple cross-couplings, the lability of the C-I bond enables advanced cascade reactions. For instance, in the synthesis of complex multi-ring systems like coumarins, the simultaneous activation of the C-I bond and a vicinal C-H bond allows for rapid molecular assembly without the need for pre-functionalized directing groups (5)[5]. The initial oxidative addition into the C-I bond forms a palladium intermediate that subsequently acts as a Lewis acid, activating the adjacent C-H bond to form a palladacycle, ultimately yielding highly functionalized heterocycles.

Conclusion

The carbon-iodine bond is not merely a leaving group; it is a programmable functional handle that dictates the trajectory of heterocyclic synthesis. By understanding the thermodynamic causality of the C-I bond and employing self-validating experimental protocols, researchers can unlock unprecedented molecular complexity, accelerating the transition from benchtop discovery to clinical viability.

References

-

Title: N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis Source: calibrechem.com URL: 3

-

Title: Reactivity of the carbon-iodine bond in 2-Chloro-1,3-difluoro-4-iodobenzene Source: benchchem.com URL: 1

-

Title: Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach Source: frontiersin.org URL: 4

-

Title: Coumarins Synthesis and Transformation via C–H Bond Activation—A Review Source: mdpi.com URL: 5

-

Title: The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil Source: rsc.org URL: 2

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 3. calibrechem.com [calibrechem.com]

- 4. Frontiers | Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach [frontiersin.org]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole Scaffolds and the Power of the Suzuki-Miyaura Coupling

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs and promising clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in drug design. The targeted functionalization of the pyrazole ring is therefore of paramount importance in the synthesis of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and high efficiency.[1] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate, a versatile building block for the synthesis of a diverse array of 4-aryl and 4-heteroaryl pyrazole derivatives.

Mechanistic Underpinnings of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-orchestrated sequence of three key steps involving a palladium catalyst.[2] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

-

Oxidative Addition: The cycle commences with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate. This step forms a palladium(II) intermediate. The high reactivity of the C-I bond makes 4-iodopyrazoles excellent substrates for this reaction.[2]

-

Transmetalation: In this step, the organic moiety from the boronic acid or ester is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the organoboron species.

-

Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for the Suzuki-Miyaura Coupling of Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate

This protocol is based on established procedures for the Suzuki-Miyaura coupling of 4-iodopyrazoles and offers a robust starting point for a wide range of aryl and heteroaryl boronic acids.[2][3]

Reagents and Materials

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Role |

| Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate | 1354704-28-1 | 308.09 | Electrophile (Starting Material) |

| Aryl/Heteroaryl Boronic Acid | Variable | Variable | Nucleophile |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | Catalyst |

| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | Base |

| 1,2-Dimethoxyethane (DME) | 110-71-4 | 90.12 | Solvent |

| Water (H₂O), Degassed | 7732-18-5 | 18.02 | Co-solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | 7487-88-9 | 120.37 | Drying Agent |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |

| Brine (Saturated NaCl solution) | N/A | N/A | Aqueous Wash |

| Silica Gel | 7631-86-9 | 60.08 | Stationary Phase (Chromatography) |

Experimental Procedure

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Method:

-

Reaction Setup: To a microwave vial equipped with a magnetic stir bar, add Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), tetrakis(triphenylphosphine)palladium(0) (2-5 mol%), and cesium carbonate (2.5 equiv.).

-

Solvent Addition: To the vial, add a degassed mixture of 1,2-dimethoxyethane (DME) and water (typically in a 3:1 to 4:1 ratio). The solvent volume should be sufficient to ensure proper mixing (e.g., 0.1-0.2 M concentration of the limiting reagent).

-

Inert Atmosphere: Seal the vial and thoroughly purge with an inert gas, such as argon or nitrogen, for 5-10 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reaction: Place the sealed vial in a microwave reactor and heat the mixture with stirring to the desired temperature (a good starting point is 90-120 °C) for a specified time (typically 10-30 minutes).[3] Alternatively, the reaction can be performed using conventional heating in a sealed tube or a flask equipped with a condenser under an inert atmosphere, though this will likely require longer reaction times (2-18 hours).[4]

-

Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-substituted pyrazole derivative.

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling can be influenced by several factors. The following table provides guidance on key parameters that can be adjusted for optimization.

| Parameter | Recommendation and Rationale |

| Catalyst/Ligand | While Pd(PPh₃)₄ is a reliable choice, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with phosphine ligands (e.g., XPhos, SPhos) can be more effective for challenging substrates.[5] The choice of ligand is critical for catalyst stability and reactivity.[6] |

| Base | Cesium carbonate (Cs₂CO₃) is often effective, but other bases such as K₂CO₃, K₃PO₄, or Na₂CO₃ can also be employed. The strength and solubility of the base can significantly impact the reaction rate and yield.[6] |

| Solvent | A mixture of an organic solvent and water is typically used. Common organic solvents include DME, 1,4-dioxane, THF, and toluene.[3] The water co-solvent is crucial for dissolving the base and facilitating the transmetalation step. The choice of solvent can influence the solubility of reagents and the stability of catalytic intermediates.[6] |

| Temperature | Microwave irradiation can significantly reduce reaction times.[3] For conventional heating, temperatures in the range of 80-110 °C are common. Higher temperatures can sometimes lead to catalyst decomposition, so an optimal temperature should be determined empirically.[6] |

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile method for the synthesis of 4-substituted pyrazoles from Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate a wide array of novel pyrazole-containing compounds for applications in drug discovery and materials science. The protocol provided herein serves as a comprehensive guide and a solid foundation for further optimization.

References

- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters, 25(5), 825-828.

- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (2025). Benchchem.

-

Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2020). Organic & Biomolecular Chemistry, 18(3), 434-443. Available at: [Link]

- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2020). Organic & Biomolecular Chemistry, 18(3), 434-443.

-

Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). Bioorganic Chemistry, 79, 293-300. Available at: [Link]

- SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. (2006). HETEROCYCLES, 68(11), 2249-2254.

-

Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. (2018). Organic Chemistry Frontiers, 5(18), 2686-2691. Available at: [Link]

-

CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2021). Molecules, 26(11), 3370. Available at: [Link]

-

CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2021). Molecules, 26(11), 3370. Available at: [Link]

- Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. (2025). Benchchem.

-

Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents. (2006). ResearchGate. Available at: [Link]

Sources

- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. html.rhhz.net [html.rhhz.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Sonogashira Cross-Coupling of 4-Iodo-3-methyl-1H-pyrazole Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic causality, reaction optimization, and self-validating experimental protocols.

Introduction & Mechanistic Insights

The pyrazole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, featured prominently in FDA-approved kinase inhibitors, anti-inflammatory agents, and novel oncology therapeutics [1]. Functionalization at the C4 position of 3-methyl-1H-pyrazoles via the Sonogashira cross-coupling reaction provides a highly reliable pathway to introduce alkynyl pharmacophores. The high reactivity of the C(sp²)–I bond in 4-iodo-3-methyl-pyrazoles makes them superior electrophilic partners compared to their bromo- or chloro- analogues, allowing for milder reaction conditions and broader functional group tolerance [2].

Causality in the Catalytic Cycle

The Sonogashira reaction relies on a highly orchestrated, synergistic Palladium/Copper dual catalytic cycle [3]:

-

The Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the C4–I bond of the pyrazole. The electron-rich nature of the pyrazole ring stabilizes the resulting Pd(II)–aryl intermediate.

-

The Copper Cycle: The terminal alkyne reacts with a Cu(I) co-catalyst in the presence of an amine base (e.g., triethylamine) to form a nucleophilic copper acetylide.

-

Intersection & Turnover: Transmetalation transfers the alkynyl group from copper to the Pd(II) complex. Subsequent reductive elimination yields the 4-alkynyl-3-methyl-pyrazole product and regenerates the active Pd(0) catalyst.

Strategic Insight: The presence of an unprotected N-H on the pyrazole ring can coordinate with the palladium catalyst, potentially poisoning it and halting the cycle. Therefore, utilizing N-alkylated derivatives (e.g., 1,3-dimethyl) or employing transient protecting groups (e.g., THP, Boc, or EtOEt) is critical to ensuring high turnover numbers (TON) [4].

Caption: Synergistic Pd/Cu catalytic cycle for Sonogashira coupling of 4-iodo-pyrazoles.

Reaction Optimization & Quantitative Data

Optimization of the catalyst system, solvent, and base is critical to maximizing yield and minimizing side reactions (such as alkyne homocoupling). Table 1 summarizes validated conditions for coupling various terminal alkynes with 4-iodo-3-methyl-pyrazole derivatives [1, 5].

Table 1: Validated Conditions for Sonogashira Coupling of 4-Iodo-pyrazole Derivatives

| Pyrazole Substrate | Alkyne Partner | Catalyst System | Base / Solvent | Temp / Time | Yield (%) |

| 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | TEA / THF | 65 °C, 12 h | 88% |

| 1-Boc-4-iodo-3-methyl-1H-pyrazole | Trimethylsilylacetylene | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | DIPEA / DMF | 80 °C, 8 h | 82% |

| 1-(THP)-4-iodo-3-methyl-1H-pyrazole | 1-Hexyne | Pd(OAc)₂ (5 mol%), PPh₃, CuI | K₂CO₃ / Toluene | 90 °C, 16 h | 76% |

| 4-Iodo-1,3-dimethyl-1H-pyrazole | 3-Butyn-1-ol | PdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%) | TEA / THF | 65 °C, 14 h | 91% |

Step-by-Step Experimental Protocol

The following methodology details the synthesis of 4-(phenylethynyl)-1,3-dimethyl-1H-pyrazole. This protocol is designed as a self-validating system , incorporating specific observational checkpoints to ensure the reaction is proceeding correctly.

Materials Required

-

Electrophile: 4-Iodo-1,3-dimethyl-1H-pyrazole (1.0 mmol, 1.0 equiv)

-

Nucleophile: Phenylacetylene (1.2 mmol, 1.2 equiv)

-

Catalysts: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%); Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)

-

Reagents & Solvents: Triethylamine (TEA) (3.0 mmol, 3.0 equiv), Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Procedure

-

Preparation of the Inert Atmosphere: Flame-dry a 25 mL Schlenk flask. Evacuate and backfill with ultra-high purity Argon three times.

-

Causality: Oxygen promotes the oxidative Glaser homocoupling of alkynes, which rapidly consumes the alkyne partner and drastically reduces the yield of the desired cross-coupled product [6].

-

-

Catalyst and Substrate Loading: Add the 4-iodo-1,3-dimethyl-1H-pyrazole (222 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol) directly to the flask.

-

Solvent and Base Addition: Inject anhydrous THF (5.0 mL) and TEA (0.42 mL, 3.0 mmol) through a rubber septum. Stir at room temperature for 5 minutes.

-

Causality: Pre-stirring allows the partial dissolution of the catalyst and substrate, ensuring a homogeneous initiation of the catalytic cycle prior to alkyne introduction.

-

-

Alkyne Addition (Self-Validation Check): Add phenylacetylene (132 µL, 1.2 mmol) dropwise over 2 minutes.

-

Validation Check: Observe a distinct color change from pale yellow to deep brown/black. This visually confirms the successful reduction of Pd(II) to the active Pd(0) species and the formation of the copper acetylide complex.

-

-

Reaction Execution: Heat the mixture to 65 °C using a pre-equilibrated oil bath. Stir for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the UV-active starting material spot confirms reaction completion.

-

Quenching and Workup: Cool the flask to room temperature. Dilute with EtOAc (15 mL) and filter the mixture through a short pad of Celite.

-

Causality: Celite effectively traps insoluble palladium black and copper salts. Wash the filtrate with saturated aqueous NH₄Cl (2 × 10 mL) to sequester and remove residual copper ions, followed by a brine wash (10 mL).

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to afford the pure product.

Caption: Step-by-step experimental workflow for the Sonogashira coupling of pyrazole derivatives.

Troubleshooting & Analytical Validation

-

High Glaser Homocoupling (Dimerization): If the alkyne dimerizes excessively, verify the integrity of the Argon line and consider using degassed solvents (freeze-pump-thaw method). Slowing the alkyne addition rate via a syringe pump keeps the local concentration of the alkyne low, kinetically favoring cross-coupling over homocoupling.

-

Incomplete Conversion: If the starting 4-iodopyrazole remains unreacted after 12 hours, the Pd catalyst may have degraded via oxidation. Ensure the PdCl₂(PPh₃)₂ is stored in a desiccator. Alternatively, switch to a more sterically hindered, electron-rich phosphine ligand (e.g., XPhos) to accelerate oxidative addition [5].

-

N-H Pyrazole Challenges: For pyrazoles lacking N-substitution (e.g., 4-iodo-3-methyl-1H-pyrazole), the free amine will coordinate to palladium. Use an ethoxyethyl (EtOEt) or THP protecting group prior to coupling, which can be quantitatively removed post-reaction under mild acidic conditions without affecting the newly formed alkyne bond [4].

References

-

MDPI. "5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole". Molbank. URL: [Link]

-

MDPI. "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review". Catalysts. URL: [Link]

-

ARKIVOC. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction". Arkat USA. URL: [Link]

-

OpenMETU. "Facile synthesis of alkynyl-, aryl- and ferrocenyl-substituted pyrazoles via Sonogashira and Suzuki-Miyaura approaches". Applied Organometallic Chemistry. URL: [Link]

-

Organic Chemistry Portal. "A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization". Synlett. URL: [Link]

Buchwald-Hartwig amination of 4-iodopyrazole intermediates

An Application Guide to the Buchwald-Hartwig Amination of 4-Iodopyrazole Intermediates

Authored by: A Senior Application Scientist

Date: March 7, 2026

Introduction: The Strategic Importance of 4-Aminopyrazoles

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its application to the synthesis of 4-aminopyrazoles is of particular significance to the fields of medicinal chemistry and drug development. The 4-aminopyrazole scaffold is a "privileged structure," frequently found in molecules designed to exhibit specific biological activities. Notably, these compounds are critical intermediates in the development of Janus kinase (JAK) inhibitors, which are instrumental in treating autoimmune diseases and cancers by modulating the JAK-STAT signaling pathway.[3]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination specifically tailored for 4-iodopyrazole substrates. We will dissect the reaction mechanism, navigate the critical choices of catalyst, ligand, and base, and present detailed, field-proven protocols for researchers. The focus is not merely on the procedural steps but on the underlying chemical principles that govern success, enabling scientists to troubleshoot and adapt these methods for their unique molecular targets.

The Catalytic Engine: Mechanism and Core Principles

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1][4] Understanding this mechanism is paramount for rational optimization and troubleshooting. The generally accepted cycle involves three key stages: oxidative addition, amination and deprotonation, and reductive elimination.

-

Oxidative Addition: The cycle begins with the oxidative addition of the 4-iodopyrazole to a low-valent Pd(0) complex. This is often the rate-limiting step and results in a Pd(II) intermediate.[5][6] The high reactivity of the C-I bond makes 4-iodopyrazoles excellent substrates for this initial step compared to their bromo or chloro counterparts.[7]

-

Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base and its strength are critical; it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the substrates or catalyst.[8][9]

-

Reductive Elimination: This final step involves the formation of the desired C-N bond as the 4-aminopyrazole product is expelled from the coordination sphere of the palladium. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][10]

Bulky, electron-rich phosphine ligands are essential to the success of this reaction. They stabilize the palladium center, promote the desired oxidative addition and reductive elimination steps, and sterically disfavor the formation of inactive palladium dimers.[1][11]

Caption: The Buchwald-Hartwig Catalytic Cycle.

Optimizing the Reaction: A Guide to Component Selection

Success in the Buchwald-Hartwig amination of 4-iodopyrazoles hinges on the judicious selection of each reaction component. The interplay between the substrate, ligand, base, and solvent is a delicate balance that dictates yield and purity.

Substrate Considerations

-

The 4-Iodopyrazole: The C-I bond is highly reactive, making this an excellent electrophile. However, the pyrazole's acidic N-H proton can interfere with the reaction by reacting with the base or coordinating to the palladium catalyst.[12][13] Therefore, it is often necessary to protect the pyrazole nitrogen, commonly with groups like trityl (Tr) or Boc, to prevent side reactions and catalyst inhibition.[3][14]

-

The Amine: A critical distinction must be made based on the amine's structure:

-

Amines Lacking β-Hydrogens: (e.g., anilines, morpholine, diarylamines). These are typically well-behaved partners for standard palladium-catalyzed protocols.

-

Amines with β-Hydrogens: (e.g., primary and secondary alkylamines like piperidine or allylamine). These substrates are susceptible to a competing side reaction called β-hydride elimination, where the palladium complex abstracts a hydrogen from the carbon beta to the nitrogen, leading to the formation of an imine and hydrodehalogenation of the pyrazole.[1] This often results in low yields with palladium catalysis.[3][14] For these substrates, a switch to a copper-catalyzed system is often the most effective strategy.[3]

-

Catalyst and Ligand Selection

The choice of ligand is arguably the most critical parameter. Modern Buchwald-Hartwig aminations rely on bulky, electron-rich biarylphosphine ligands that promote the formation of a monoligated, highly reactive L-Pd(0) species.[1][11]

| Ligand Name | Structure Type | Recommended For | Key Features |

| tBuDavePhos | Dialkylbiarylphosphine | Amines lacking β-hydrogens (e.g., morpholine). | Highly effective for coupling heteroaryl halides.[3] |

| BrettPhos / tBuBrettPhos | Dialkylbiarylphosphine | Primary amines, amides, and unprotected N-H heterocycles.[10][13] | Excellent for challenging substrates due to its bulk and electron-donating properties.[12] |

| XPhos | Dialkylbiarylphosphine | Broad utility for aryl chlorides and bromides; effective for secondary amines.[11][15] | A robust, general-purpose ligand. |

| BINAP | Bidentate Phosphine | First-generation ligand, useful for some primary amines. | Bidentate nature can suppress β-hydride elimination to some extent.[1] |

Base and Solvent Selection

The base facilitates the deprotonation of the amine, which is a crucial step in the catalytic cycle.[4] The choice of base is often linked to the solvent.

-

Bases: Strong, non-nucleophilic bases are preferred.

-

Sodium or Potassium tert-butoxide (NaOtBu, KOtBu): The most common and effective bases for this transformation.[3]

-

Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base particularly useful for unprotected N-H heterocycles.[12][13]

-

Carbonates (K₂CO₃, Cs₂CO₃): Milder bases that can be effective in some cases, especially when substrates are sensitive to alkoxides.[10][15]

-

-

Solvents: Anhydrous, degassed solvents are mandatory.

-

Aprotic, Non-polar (Toluene, Xylene, Dioxane): These are the most commonly used solvents. They facilitate the reaction while having poor solubility for inorganic salts, which can sometimes be advantageous.[8][10]

-

Aprotic, Polar (DMF): In polar solvents, the dissociation of the halide from the palladium complex is easier, but the base can also coordinate more strongly to the palladium, potentially forming a stable but inactive "resting state".[9][16]

-

Detailed Experimental Protocols

The following protocols are generalized and should be optimized for specific substrates. All procedures must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.

Protocol A: Palladium-Catalyzed Amination of 4-Iodo-1-tritylpyrazole (for Amines without β-Hydrogens)

This protocol is adapted for amines such as morpholine or anilines.[3]

Materials:

-

4-Iodo-1-tritylpyrazole (1.0 equiv)

-

Amine (1.2–1.5 equiv)

-

Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (4-10 mol%)

-

tBuDavePhos (or other suitable ligand) (4-10 mol%)

-

Potassium tert-butoxide (KOtBu) (2.0 equiv)

-

Anhydrous Toluene or Dioxane

-

Schlenk tube or microwave vial

Procedure:

-

To an oven-dried Schlenk tube, add the 4-iodo-1-tritylpyrazole, palladium precursor, ligand, and KOtBu.

-

Seal the tube, and evacuate and backfill with inert gas. Repeat this cycle three times.

-

Add the anhydrous, degassed solvent via syringe, followed by the liquid amine (or a solution of a solid amine).

-

Seal the vessel tightly and place it in a preheated oil bath at 90–120 °C. Stir vigorously. Alternatively, microwave irradiation can be used (e.g., up to 160 °C) to shorten reaction times.[15]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol B: Copper-Catalyzed Amination of 4-Iodo-1-tritylpyrazole (for Amines with β-Hydrogens)

This protocol is recommended for primary and secondary alkylamines where palladium catalysis may fail.[3]

Materials:

-

4-Iodo-1-tritylpyrazole (1.0 equiv)

-

Amine (1.5–2.0 equiv)

-

Copper(I) iodide (CuI) (20 mol%)

-

2-isobutyrylcyclohexanone (ligand) (40 mol%)

-

Potassium tert-butoxide (KOtBu) (2.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Schlenk tube

Procedure:

-

In an oven-dried Schlenk tube, combine the 4-iodo-1-tritylpyrazole, CuI, and KOtBu.

-

Evacuate and backfill the tube with inert gas three times.

-

Add anhydrous DMF, the amine, and the 2-isobutyrylcyclohexanone ligand via syringe.

-

Seal the tube and heat the reaction mixture to 100–120 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Filter the mixture through a pad of Celite® to remove insoluble copper salts.

-

Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel.

Caption: A generalized workflow for the amination reaction.

Application: Targeting the JAK-STAT Pathway

The 4-aminopyrazole derivatives synthesized via these methods are potent inhibitors of Janus kinases (JAKs). The JAK-STAT pathway is a crucial signaling cascade for numerous cytokines and growth factors. Dysregulation of this pathway is implicated in inflammatory diseases and cancers. By binding to the ATP-binding site of JAK enzymes, these molecules block the downstream signaling cascade, making them valuable therapeutic agents.[3]

Caption: Mechanism of JAK-STAT pathway inhibition.

References

-

Buchwald–Hartwig amination - Wikipedia.

-

Buchwald-Hartwig Amination - Chemistry LibreTexts.

-

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives - Benchchem.

-

Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers - Benchchem.

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis.

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

-

Role of the base in Buchwald-Hartwig amination - PubMed.

-

Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry.

-

Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry.

-

Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.

-

The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate.

-

Buchwald Ligands Review | Entegris.

-

Application Notes and Protocols: 4-Iodopyrazole in Catalysis - Benchchem.

-

Buchwald-Hartwig Amination - Wordpress.

-

Buchwald Catalysts & Ligands - Sigma-Aldrich.

-

Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

-

Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate.

-

Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst - Organic Chemistry Portal.

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Publications.

-

Buchwald-Hartwig Coupling - Organic Synthesis.

-

Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.

-

Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? | ResearchGate.

-

Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.

-

The Buchwald-Hartwig Amination After 25 Years - PubMed.

-

Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions - ResearchGate.

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications.

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.

-

Palladium Catalyzed C-H Amination - EPFL.

-

Palladium-Catalyzed Reactions - MDPI.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. entegris.com [entegris.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Copper-Catalyzed C-O Coupling of 4-Iodopyrazoles with Alcohols

Introduction: The Strategic Importance of 4-Alkoxypyrazoles in Drug Discovery

The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3][4] Its versatile structure allows for strategic modifications that can significantly influence a compound's pharmacological profile, including its lipophilicity, solubility, and binding affinity to biological targets.[5] The introduction of an alkoxy group at the C4 position of the pyrazole ring is a key functionalization strategy, leading to compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4][5]

Traditionally, the synthesis of 4-alkoxypyrazoles has involved multi-step sequences.[6] However, the advent of copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, has provided a more direct and efficient route.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the copper-catalyzed C-O coupling of 4-iodopyrazoles with a variety of alcohols. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and present quantitative data to facilitate the adoption of this powerful methodology.

Mechanistic Insights: The Copper-Catalyzed Catalytic Cycle

The copper-catalyzed C-O coupling reaction, a variation of the Ullmann condensation, proceeds through a well-established catalytic cycle. The success of this transformation is highly dependent on the interplay between the copper source, the ligand, the base, and the solvent.[8][9] While the precise mechanism can vary depending on the specific reaction conditions, a generally accepted pathway is illustrated below.

Figure 1: A simplified representation of the copper-catalyzed C-O coupling cycle.

Causality Behind Experimental Choices:

-

Copper Source: Copper(I) salts, such as CuI, are commonly used as they can directly enter the catalytic cycle.[7][10]

-

Ligand: The choice of ligand is crucial for stabilizing the copper catalyst, enhancing its solubility, and facilitating the oxidative addition and reductive elimination steps.[9][11] Diamine ligands, like 1,10-phenanthroline and its derivatives, have proven to be particularly effective in promoting these reactions under milder conditions.[11][12] Specifically, 3,4,7,8-tetramethyl-1,10-phenanthroline has been shown to be highly effective.[6][10]

-